molecular formula C15H31NO B2711696 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine CAS No. 859866-67-4

3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine

Cat. No.: B2711696
CAS No.: 859866-67-4
M. Wt: 241.419
InChI Key: JTVOKOLBCYUZGT-UHFFFAOYSA-N
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Description

3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: . Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that are optimized for efficiency and yield. This involves the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles and electrophiles are employed to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine is studied for its potential biological activity. It may serve as a precursor for bioactive compounds or as a tool in studying biological processes.

Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may be used in the development of new drugs or as a component in pharmaceutical formulations.

Industry: In the industrial sector, this compound is utilized in the production of various chemicals and materials. Its versatility and reactivity make it a valuable asset in manufacturing processes.

Mechanism of Action

The mechanism by which 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.

Comparison with Similar Compounds

  • 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-4-methyl-1-(1-piperidinyl)-1-pentanone

  • 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptanenitrile

Uniqueness: 3-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-6-methylheptan-1-amine stands out due to its specific structural features and reactivity profile. Compared to similar compounds, it may exhibit unique chemical properties and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(2,2-dimethyloxan-4-yl)-6-methylheptan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO/c1-12(2)5-6-13(7-9-16)14-8-10-17-15(3,4)11-14/h12-14H,5-11,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVOKOLBCYUZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(CCN)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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